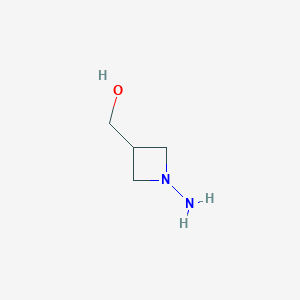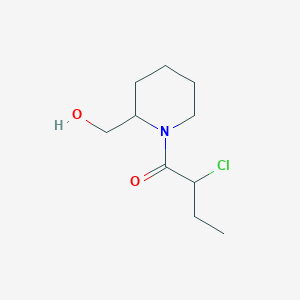
1-(2-(Hidroximetil)piperidin-1-il)-2-clorobutano-1-ona
Descripción general
Descripción
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxymethyl group and a chlorobutanone moiety
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one typically involves the reaction of 2-chlorobutanone with 2-(hydroxymethyl)piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base to deprotonate the hydroxymethyl group, facilitating its nucleophilic attack on the carbonyl carbon of 2-chlorobutanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-carboxy-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
Reduction: Formation of 2-chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butanol.
Substitution: Formation of 2-azido-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one or 2-thio-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)ethan-1-one
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)propan-1-one
Comparison:
Structural Differences: The length of the carbon chain in the butanone moiety distinguishes 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one from its similar compounds.
Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compound can undergo.
Applications: While similar compounds may share some applications, 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one may exhibit unique properties that make it more suitable for specific research or industrial purposes.
Propiedades
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-6-4-3-5-8(12)7-13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGSCLYLLZHKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


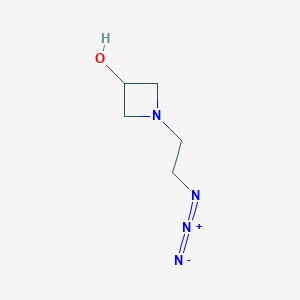
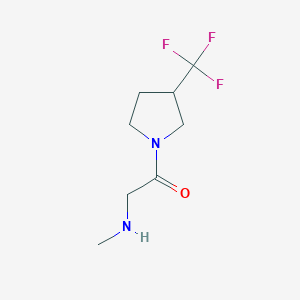
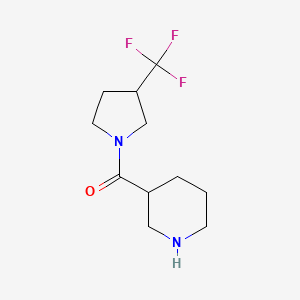
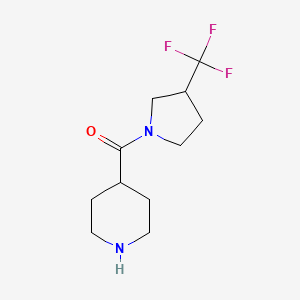
![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
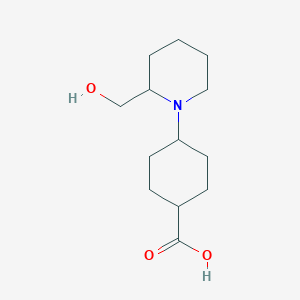
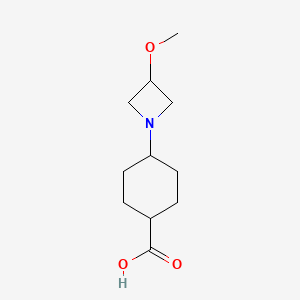
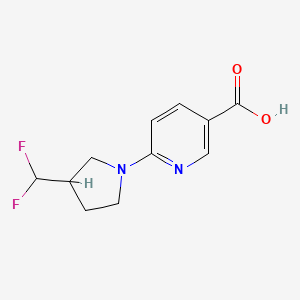
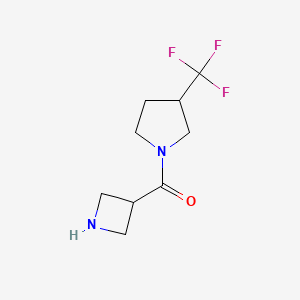
![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1476736.png)


